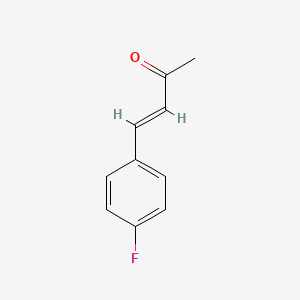

1-(4-Fluorophenyl)but-1-en-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOKEPVAYTWJGM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876251 | |

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-38-7 | |

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorophenyl but 1 En 3 One

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions are a cornerstone for the formation of carbon-carbon bonds and are widely employed in the synthesis of α,β-unsaturated ketones like 1-(4-fluorophenyl)but-1-en-3-one. These methods typically involve the reaction of an aldehyde or ketone with another carbonyl compound.

Aldol (B89426) Condensation Protocols for this compound

The aldol condensation provides a direct route to this compound. This reaction involves the base-catalyzed reaction between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). magritek.comchegg.com The initial product is a β-hydroxy ketone, which readily dehydrates to form the more stable, conjugated enone. magritek.comlibretexts.org The reaction is often carried out using a base such as sodium hydroxide (B78521). magritek.comnih.gov

The general mechanism involves the deprotonation of acetone at the α-carbon to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-fluorobenzaldehyde. Subsequent protonation yields the β-hydroxy ketone intermediate, which upon heating, eliminates a water molecule to afford this compound. magritek.com

Claisen-Schmidt Condensation Strategies

A specific variation of the aldol condensation, the Claisen-Schmidt condensation, is particularly well-suited for the synthesis of this compound. wikipedia.org This reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-fluorobenzaldehyde. wikipedia.org In this case, 4-fluorobenzaldehyde reacts with acetone in the presence of a base. magritek.comchegg.com

The reaction proceeds via a base-catalyzed mechanism where the enolate of acetone attacks the carbonyl of 4-fluorobenzaldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone. magritek.commiracosta.edu This dehydration is often driven by the stability gained from the extended conjugation of the double bond with both the aromatic ring and the carbonyl group. miracosta.edu The use of a base like sodium hydroxide is common, and solvent-free conditions have been reported to give quantitative yields for similar reactions. nih.govwikipedia.org

A study monitoring the Claisen-Schmidt reaction between 4-fluorobenzaldehyde and acetone using NMR spectroscopy identified 4-(4-fluorophenyl)-3-buten-2-one (B8815834) as an intermediate. magritek.com

Friedel-Crafts Acylation Routes to this compound

Friedel-Crafts acylation presents an alternative synthetic pathway to this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. organic-chemistry.orglibretexts.orgbyjus.com For the synthesis of the target compound, fluorobenzene (B45895) can be reacted with an appropriate acylating agent, such as crotonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cymitquimica.com

The mechanism involves the formation of an acylium ion from the reaction of the acyl chloride with the Lewis acid. byjus.commasterorganicchemistry.com This electrophilic acylium ion is then attacked by the aromatic ring of fluorobenzene. byjus.com The fluorine atom on the benzene (B151609) ring is a deactivator but directs the substitution to the para position, leading to the desired this compound. researchgate.net A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com It is important to note that a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. organic-chemistry.org

Oxidative Synthesis from Precursor Alcohols

The oxidation of a corresponding precursor alcohol offers another viable method for the preparation of this compound. The required precursor, 1-(4-fluorophenyl)but-1-en-3-ol, can be synthesized and subsequently oxidized to the target ketone.

The synthesis of the precursor alcohol can be achieved through various methods, such as the Wittig reaction between 4-fluorobenzaldehyde and (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide. prepchem.com The resulting (E)-4-(4-fluorophenyl)-3-buten-1-ol can then be oxidized.

Alternatively, the precursor alcohol, 1-(4-fluorophenyl)but-1-en-3-ol, can be prepared and then oxidized using a suitable oxidizing agent. For instance, Jones reagent (a solution of chromium trioxide in sulfuric acid) is a powerful oxidizing agent capable of converting secondary alcohols to ketones. orgsyn.org The oxidation of 1-(4-bromophenyl)-4-methylphenyl)but-3-yn-1-ol to the corresponding ketone has been demonstrated using Jones reagent in acetone. orgsyn.org A similar approach could be applied to the corresponding fluorinated precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

In base-catalyzed condensation reactions, the choice and concentration of the base can significantly impact the reaction rate and the formation of side products. For instance, in the Claisen-Schmidt condensation, using solid sodium hydroxide in a solvent-free system has been shown to provide quantitative yields for related compounds. nih.gov The molar ratio of the reactants is also critical. In the synthesis of a dibenzalacetone analog from 4-fluorobenzaldehyde and acetone, an excess of the aldehyde was used to ensure the completion of the reaction. magritek.com

For Friedel-Crafts acylation, the choice of Lewis acid catalyst and solvent is important. While aluminum chloride is commonly used, other Lewis acids can also be effective. masterorganicchemistry.com The reaction temperature can also be controlled to minimize side reactions.

In oxidative syntheses, the choice of the oxidizing agent is paramount to avoid over-oxidation or unwanted side reactions. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high yields of the desired ketone.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemistry of this double bond is an important aspect of its synthesis. The Claisen-Schmidt condensation typically leads to the formation of the more thermodynamically stable (E)-isomer due to the steric hindrance between the phenyl ring and the methyl group in the (Z)-isomer. scribd.com

NMR analysis can be used to determine the stereochemistry of the product. The coupling constant between the vinylic protons is typically larger for the trans (E) isomer (around 16 Hz) compared to the cis (Z) isomer. scribd.com

For specific stereoselective synthesis, methods like the Wittig reaction can be employed. The choice of the ylide and the reaction conditions can influence the E/Z ratio of the resulting alkene. For example, the synthesis of (E)-4-(4-fluorophenyl)-3-buten-1-ol was achieved using a specific Wittig reagent and reaction conditions. prepchem.com

Below is a table summarizing the synthetic methodologies:

| Synthetic Method | Reactants | Catalyst/Reagent | Key Features |

| Aldol Condensation | 4-Fluorobenzaldehyde, Acetone | Base (e.g., NaOH) | Forms a β-hydroxy ketone intermediate that dehydrates. magritek.comlibretexts.org |

| Claisen-Schmidt Condensation | 4-Fluorobenzaldehyde, Acetone | Base (e.g., NaOH) | A specific type of aldol condensation; often provides good yields of the α,β-unsaturated ketone. magritek.comwikipedia.org |

| Friedel-Crafts Acylation | Fluorobenzene, Crotonyl chloride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution; introduces the acyl group to the aromatic ring. organic-chemistry.orgcymitquimica.com |

| Oxidation of Precursor Alcohol | 1-(4-Fluorophenyl)but-1-en-3-ol | Oxidizing Agent (e.g., Jones Reagent) | Converts a secondary alcohol to a ketone. orgsyn.org |

Chemical Reactivity and Transformation Pathways of 1 4 Fluorophenyl but 1 En 3 One

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, is a conjugated system characterized by electrophilic carbons at both the carbonyl carbon (C-3) and the β-carbon (C-1). This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.org The specific pathway taken often depends on the nature of the attacking nucleophile. libretexts.org

1-(4-Fluorophenyl)but-1-en-3-one serves as a classic Michael acceptor. wikipedia.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to the β-carbon of the enone. wikipedia.orgmasterorganicchemistry.com This reaction is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org The mechanism typically begins with the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of this intermediate yields the final 1,4-adduct. masterorganicchemistry.com

A variety of "soft" nucleophiles, which are generally less basic and more polarizable, preferentially undergo Michael addition. youtube.com

Table 1: Potential Michael Donors for Reaction with this compound

| Class of Nucleophile (Michael Donor) | Specific Example(s) | Expected Product Type |

|---|---|---|

| Enolates | Diethyl malonate, Ethyl acetoacetate | 1,5-Dicarbonyl compound |

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate (Li(CH₃)₂Cu) | β-Alkylated ketone |

| Amines | Pyrrolidine, Piperidine | β-Amino ketone |

| Thiols | Thiophenol, Ethanethiol | β-Thioether ketone |

The carbon-carbon double bond of the enone system in this compound can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition where the enone acts as the dienophile (the 2π-electron component). libretexts.orglibretexts.org In this reaction, the enone reacts with a conjugated diene in a single, concerted step to form a six-membered ring, specifically a substituted cyclohexene (B86901) derivative. libretexts.org These reactions are pericyclic and are known for their high degree of stereospecificity. libretexts.orglibretexts.org

The reactivity in Diels-Alder reactions is enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Other cycloadditions, such as [2+2] cycloadditions with other alkenes, are also possible, though they often require photochemical conditions to proceed, as thermal [2+2] reactions are typically symmetry-forbidden according to the Woodward-Hoffmann rules. youtube.comyoutube.comyoutube.com

Table 2: Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Conditions | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Thermal (Heat) | Substituted Cyclohexene |

Reduction Reactions of the Carbonyl and Olefinic Moieties

The carbonyl group and the carbon-carbon double bond of this compound can be selectively or fully reduced using various reducing agents.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a secondary alcohol, yielding 1-(4-fluorophenyl)but-1-en-3-ol, while leaving the olefinic bond intact.

Conjugate Reduction: Certain reagents, often based on copper hydrides, can achieve 1,4-reduction of the double bond to give the saturated ketone, 1-(4-fluorophenyl)butan-1-one.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni), can reduce both the carbonyl group and the double bond, resulting in the saturated alcohol, 1-(4-fluorophenyl)butan-3-ol.

Table 3: Reduction Products of this compound

| Reducing Agent | Moiety Reduced | Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl | 1-(4-Fluorophenyl)but-1-en-3-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl & Olefin | 1-(4-Fluorophenyl)butan-3-ol |

Oxidation Reactions of this compound

Oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can cleave the carbon-carbon double bond. This oxidative cleavage would likely yield 4-fluorobenzoic acid and other smaller fragments. Milder conditions might lead to epoxidation of the double bond or other transformations.

Nucleophilic Aromatic Substitution on the 4-Fluorophenyl Group

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). ebyu.edu.tr This reactivity is significantly enhanced by the presence of the butenone substituent in the para position. The electron-withdrawing nature of the conjugated ketone system helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

The fluorine atom is an excellent leaving group for SNAr reactions. ebyu.edu.tr This pathway allows for the introduction of various functional groups, such as alkoxy, amino, or cyano groups, onto the aromatic ring.

Role of this compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound makes it a highly versatile building block in organic synthesis, particularly for constructing more complex molecules used in the pharmaceutical and agricultural industries. ontosight.ai

Its utility stems from the ability to perform sequential or one-pot reactions targeting its different functional groups. For example, a Michael addition can be followed by an intramolecular aldol (B89426) condensation (a Robinson annulation) to build polycyclic systems. libretexts.org Alternatively, the enone can be used as a scaffold where the aromatic ring is first modified via SNAr, followed by transformations of the enone side chain. This multifaceted reactivity allows chemists to strategically assemble complex molecular architectures from a relatively simple starting material.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl but 1 En 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular geometry and electronic structure of organic compounds. For derivatives of chalcone (B49325), such as 1-(4-fluorophenyl)but-1-en-3-one, DFT calculations are typically performed using specific functionals and basis sets, like B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Optimized Geometric Parameters: Bond Lengths, Bond Angles, Dihedral Angles

The first step in a computational analysis is the geometry optimization of the molecule's structure to find its lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not available in the cited literature, data from closely related chalcone derivatives provide expected values. For instance, in a similar halogenated chalcone, the C=O and C=C bonds of the enone moiety are central to its structure. Theoretical calculations for pyrazoline derivatives, which also feature complex ring and chain structures, have shown excellent agreement with experimental data, validating the use of DFT for predicting these parameters.

Table 1: Representative Geometric Parameters for Chalcone-like Structures Note: This table is illustrative, based on typical values for related chalcone and pyrazoline structures as specific data for this compound was not found in the searched literature.

| Parameter | Type | Typical Calculated Value (Å or °) |

| C=O | Bond Length | ~1.25 Å |

| C=C (enone) | Bond Length | ~1.35 Å |

| C-F | Bond Length | ~1.36 Å |

| C-C-C (enone) | Bond Angle | ~120° |

| C=C-C=O | Dihedral Angle | ~0° or ~180° (for s-cis/s-trans) |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as the electron donor, while the LUMO is the electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For example, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. In another halogenated chalcone, the calculated gap was 4.12 eV. These values suggest that related compounds are generally stable. The distribution of these orbitals is also key; in chalcones, the HOMO is often localized around the carbon-carbon double bond, while the LUMO can be centered on the carbonyl group, indicating the flow of electrons during electronic transitions.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: This table presents example values based on related fluorinated compounds. Specific data for this compound was not found in the searched literature.

| Parameter | Definition | Example Value (eV) | Reference Compound |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5743 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0928 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.12 | (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In chalcone-like structures, this region is typically found around the carbonyl oxygen atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack.

Green/White Regions: Represent neutral or zero potential areas.

For molecules containing fluorine, the MEP can reveal the electronic influence of this highly electronegative atom on the aromatic ring. In similar compounds, MEP analysis has shown that the nitrogen atoms of a pyrazole (B372694) ring or the oxygen of a carbonyl group are the primary centers for electrophilic interaction.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical spectrum can be generated. This calculated spectrum is often compared with experimental results to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and bond movements.

For example, studies on quercitrin (B1678633) and other complex organic molecules have demonstrated a strong correlation between vibrational frequencies calculated via DFT and those observed experimentally using FT-IR and FT-Raman spectroscopy. This combined approach is a powerful method for structural elucidation. Similarly, the prediction of electronic absorption spectra (UV-Vis) relies on calculating the energy of electronic transitions, often from the HOMO to the LUMO, which corresponds to the absorption wavelength (λmax).

Mechanistic Studies of this compound Reactions through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms that may be difficult to probe experimentally. These studies can map the entire reaction profile, including the reactants, products, intermediates, and, crucially, the transition states.

Exploration of Reaction Pathways and Transition States

By employing methods like DFT, researchers can model the potential energy surface of a reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

While specific mechanistic studies involving this compound were not identified in the search, computational modeling has been successfully applied to understand reactions in similar systems. For instance, the mechanism of fluorescent recovery in photoswitchable proteins has been detailed using quantum mechanics/molecular mechanics (QM/MM) simulations to characterize reaction profiles and chemical transformations within a protein pocket. In the context of the Diels-Alder reaction, frontier molecular orbital theory explains the favorability of the reaction by showing the constructive overlap between the HOMO of the diene and the LUMO of the dienophile. Such computational approaches could be applied to study the reactions of this compound, such as its behavior in cycloaddition reactions or its interaction with biological targets.

Isotopic Labeling Studies (e.g., ¹⁸O-labelling) in Mechanistic Probes

Isotopic labeling is a powerful technique in computational and theoretical chemistry for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom with its heavier, stable isotope, researchers can gain detailed insights into bond-forming and bond-breaking steps, identify reactive intermediates, and distinguish between different potential pathways. In the study of this compound, a fluorinated chalcone derivative, ¹⁸O-labeling serves as a precise probe for reactions involving the carbonyl group.

The use of isotopes like ¹⁸O allows for the direct observation of the oxygen atom's trajectory during a reaction. This is particularly valuable for understanding reactions such as hydration, esterification, and various condensation reactions where the carbonyl oxygen plays a central role. The difference in mass between ¹⁶O and ¹⁸O can be detected using mass spectrometry, while changes in vibrational frequencies can be observed with infrared spectroscopy, providing clear experimental evidence to support or refute proposed mechanisms.

Hypothetical Mechanistic Probe: Acid-Catalyzed Hydration

To illustrate the application of ¹⁸O-labeling, we can consider the acid-catalyzed hydration of this compound to form 1-(4-fluorophenyl)-3-hydroxybutan-1-one. In this reaction, a water molecule adds across the carbon-carbon double bond, a process that is often preceded by the protonation of the carbonyl oxygen. By using ¹⁸O-labeled water (H₂¹⁸O), it is possible to determine the precise mechanism of oxygen incorporation.

The proposed mechanism involves the following key steps:

Protonation of the carbonyl oxygen of this compound.

Nucleophilic attack of a water molecule at the β-carbon.

Tautomerization of the resulting enol to the more stable keto form.

Deprotonation to yield the final product.

By conducting the reaction in the presence of H₂¹⁸O and analyzing the products, the location of the ¹⁸O label can reveal the intimate details of the reaction pathway. If the ¹⁸O is incorporated into the hydroxyl group of the product, it would strongly support a mechanism involving the nucleophilic addition of water to the β-carbon, followed by tautomerization.

Expected Results and Mechanistic Implications

The expected outcomes of an ¹⁸O-labeling study for the acid-catalyzed hydration of this compound are summarized in the table below. The analysis of the isotopic distribution in the products and any recovered starting material provides definitive evidence for the prevailing reaction mechanism.

| Compound | Expected Position of ¹⁸O Label | Mechanistic Implication |

| Recovered this compound | Carbonyl Oxygen | Indicates reversible protonation of the carbonyl group, leading to oxygen exchange with the solvent. |

| 1-(4-Fluorophenyl)-3-hydroxybutan-1-one | Hydroxyl Group | Confirms that the water molecule from the solvent acts as the nucleophile, adding to the β-carbon. |

The observation of ¹⁸O in the recovered starting material would indicate that the initial protonation of the carbonyl oxygen is a reversible process and in equilibrium with the surrounding ¹⁸O-labeled water. The incorporation of ¹⁸O into the hydroxyl group of the final product would provide direct evidence that the hydration proceeds via a Michael-type addition of water to the α,β-unsaturated system.

Theoretical calculations, such as Density Functional Theory (DFT), can be used in concert with these experimental results to model the reaction coordinates and transition states. rsc.org The calculated energy barriers for different potential pathways can be compared with the experimental observations from the isotopic labeling study to provide a comprehensive understanding of the reaction mechanism. Such combined computational and experimental approaches are invaluable for the rational design of catalysts and the optimization of reaction conditions for derivatives of this compound.

Crystal Engineering and Supramolecular Interactions of 1 4 Fluorophenyl but 1 En 3 One Systems

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The molecular structure of 1-(4-Fluorophenyl)but-1-en-3-one derivatives, which are part of the chalcone (B49325) family, is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. orientjchem.org X-ray diffraction studies on closely related analogues provide critical information on their conformation.

For instance, in the derivative (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the molecule adopts an E configuration around the C=C double bond. nih.gov The structure consists of two key planar groups: the 4-fluorophenyl ring and the propenone unit. However, the molecule as a whole is not perfectly planar. The dihedral angle, which is the angle between the planes of the two aromatic rings, is a crucial conformational parameter. In this specific derivative, the dihedral angle between the fluorophenyl ring and the methylphenyl ring is 47.0 (5)°. nih.gov

Similarly, the analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (B1621128) shows that the 4-fluorophenyl ring is planar, but it is twisted relative to the ethenyl spacer and the bis(methylsulfanyl) moiety. nih.gov The dihedral angle between the planar fluorophenyl ring and the approximately planar bis(methylsulfanyl) group is 32.23 (4)°. nih.gov These twists are significant as they influence how the molecules can pack together in the crystal lattice.

Crystallographic data from single-crystal X-ray diffraction provides a fundamental description of the crystal structure. This includes the crystal system, space group, and unit cell dimensions. The space group describes the symmetry elements present in the crystal, while the unit cell is the basic repeating block of the crystal lattice. carleton.edu

For (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the crystal structure was determined at a temperature of 100.0 (1) K. nih.gov The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Compound | (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |

| Formula | C₁₆H₁₃FO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.505 (2) |

| b (Å) | 14.0523 (18) |

| c (Å) | 5.8382 (8) |

| β (°) | 92.042 (10) |

| Volume (ų) | 1189.3 (3) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E, 2008. nih.gov |

Intermolecular Interaction Analysis in the Crystalline State

The stability of a crystal structure is highly dependent on a network of intermolecular interactions that hold the molecules in a defined, repeating arrangement.

While classical hydrogen bonds (like O-H...O or N-H...O) are strong, weaker non-classical hydrogen bonds play a significant role in the crystal packing of many organic molecules.

C-H...O Interactions: These interactions are frequently observed in chalcone derivatives. In the crystal structure of (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, weak intramolecular C-H...O hydrogen bonds are present, which help to stabilize the molecular conformation. nih.gov Intermolecular C-H...O contacts are also noted in the crystal packing of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, connecting molecules into layers. nih.gov

C-H...F Interactions: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.gov Studies on related fluorinated compounds confirm the existence of intramolecular N-H...F and C-H...F hydrogen bonds, which can be characterized by NMR spectroscopy and X-ray crystallography. nih.govescholarship.org Though not explicitly detailed for the title compound, the presence of C-H bonds and a fluorine atom suggests the potential for such interactions to influence the crystal packing.

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. mdpi.com These interactions are crucial in stabilizing the structures of many biological and synthetic systems. In the context of this compound derivatives, the presence and nature of these interactions can vary.

The crystal packing of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one notably lacks any aromatic π-π stacking interactions. nih.gov However, in the structure of (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the crystal structure is stabilized by intermolecular C-H...π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring on an adjacent molecule. nih.gov

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (an electron acceptor). chemistryviews.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. chemistryviews.org However, fluorine is a notable exception among the halogens. Due to its high electronegativity and low polarizability, fluorine does not typically feature a significant σ-hole and is generally considered a poor halogen bond donor. chemistryviews.org Interactions involving fluorine as an electron acceptor are often categorized distinctly as "fluorine bonds" rather than traditional halogen bonds. chemistryviews.org Studies on iodochalcones have shown that halogen bonding can be a significant tool in crystal engineering, but these findings are not directly transferable to their fluorinated counterparts due to the unique electronic properties of fluorine. consensus.app

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of different types of contacts.

The Hirshfeld surface analysis of this derivative reveals that over 90% of the intermolecular contacts involve hydrogen atoms. nih.govnih.govucl.ac.uk The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a quantitative breakdown of these interactions.

Table 1: Intermolecular Contacts and Their Contributions in a Derivative of this compound

| Interacting Atom Pair | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.1 |

| H···C/C···H | 35.4 |

| H···Cl/Cl···H | 13.8 |

Data derived from a study on a related ferrocenyl imine derivative, illustrating the typical prevalence of hydrogen-involved contacts. nih.gov

For the title compound, this compound, it is anticipated that C—H⋯O and C—H⋯F hydrogen bonds would play a significant role in the crystal packing, alongside potential C—H⋯π interactions involving the fluorophenyl ring. nih.gov The fluorine atom, being a weak hydrogen bond acceptor, can participate in C—H⋯F interactions, which, although generally weak, can collectively contribute to the stability of the crystal structure. The carbonyl oxygen is a more effective hydrogen bond acceptor and is likely to be involved in stronger C—H⋯O interactions.

The dnorm mapped surface is particularly useful for identifying close intermolecular contacts, which appear as red areas on the surface. sigmaaldrich.com For chalcone derivatives, these red areas often highlight the C—H⋯O interactions that are crucial in forming the supramolecular architecture. sigmaaldrich.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and the pharmaceutical industry. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Chalcones, as a class of compounds, are known to exhibit polymorphism. ucl.ac.ukrsc.org

The potential for polymorphism in this compound arises from the conformational flexibility of the molecule, particularly rotation around the single bonds of the propenone linker, and the variety of possible intermolecular interactions. The presence of both hydrogen bond donors (C-H groups) and acceptors (C=O and F) allows for the formation of different hydrogen bonding motifs, which can lead to different crystal packing arrangements. rsc.org Studies on other chalcones have shown that even subtle changes in crystallization conditions, such as the solvent used, can lead to the formation of different polymorphs. ucl.ac.uk

Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is another important aspect of crystal engineering. Co-crystals can be designed to tailor the physical properties of a target molecule. Given the functional groups present in this compound, it is a candidate for forming co-crystals with other molecules (co-formers) that can engage in complementary intermolecular interactions, such as hydrogen bonding or π–π stacking.

Unexpected co-crystal formation has been observed in related chalcone systems. For instance, a thiophene-based chalcone was found to co-crystallize with its keto-enol tautomer. researchgate.netiucr.org This highlights the complex crystalline landscapes that these types of molecules can exhibit. While no specific studies on the polymorphism or co-crystallization of this compound were identified in the search, the general behavior of chalcones suggests that it is a system where such phenomena are likely to be observed with further investigation. ucl.ac.ukrsc.org

Applications of 1 4 Fluorophenyl but 1 En 3 One in Diverse Chemical Science Domains

Utilization as a Precursor in Complex Organic Synthesis

The reactivity of 1-(4-Fluorophenyl)but-1-en-3-one makes it an important intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. ontosight.ai Chalcones are well-established synthons for constructing various heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds. ontosight.ainih.gov

The synthesis of pyrimidine (B1678525) derivatives is a notable application. Pyrimidines can be synthesized through the cyclization of chalcones with reagents like guanidine (B92328) hydrochloride in the presence of a base. nih.govuobaghdad.edu.iq This reaction provides an economical and straightforward route to unsymmetrical pyrimidines, which are investigated for various biological activities. nih.gov For example, a general method involves reacting a chalcone (B49325) with guanidinium (B1211019) hydrochloride and sodium hydroxide (B78521) in ethanol (B145695) under reflux to yield the desired pyrimidine derivative. nih.gov

Similarly, this compound can serve as a precursor for pyrazole (B372694) derivatives. Pyrazoles are another class of heterocyclic compounds with significant applications. The synthesis often involves the reaction of a chalcone or a related 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov For instance, the condensation of 1,3-diketones with arylhydrazines is a common method for producing 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The Vilsmeier-Haack reaction can also be employed on hydrazone intermediates derived from chalcones to yield functionalized pyrazoles, such as pyrazole-4-carbaldehydes. nih.gov The 1,3-dipolar cycloaddition of sydnones with alkynes is another sophisticated method for generating 1-arylpyrazoles. nih.gov

The versatility of chalcones like this compound extends to the synthesis of other heterocyclic systems, including fused heterocycles like pyrazolo[3,4-d]pyrimidines and tetrahydro-4H-chromenes. nih.govnih.gov These complex structures are often built upon the chalcone framework through multi-step reaction sequences.

| Precursor | Reagent(s) | Product Class | Reference |

| Chalcone (general) | Guanidine Hydrochloride, NaOH | Pyrimidine | nih.gov |

| Chalcone (general) | Hydrazine derivatives | Pyrazole | organic-chemistry.orgnih.gov |

| (E)-1-(4-fluorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH | Pyrimidine derivative | nih.gov |

| Hydrazone from Chalcone | Vilsmeier-Haack reagent (POCl₃, DMF) | Pyrazole-4-carbaldehyde | nih.gov |

| Sydnone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1-Arylpyrazole | nih.gov |

Role in the Development of Non-Linear Optical (NLO) Materials

Chalcone derivatives have attracted significant interest for their potential in non-linear optical (NLO) applications. optica.org NLO materials are crucial for modern technologies like optical data storage, 3D microfabrication, and photodynamic therapy. optica.org The key to the NLO properties of chalcones lies in their molecular structure, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system, creating a conjugated π-electron bridge. doi.org This structure facilitates intramolecular charge transfer, a fundamental requirement for NLO activity.

Research has shown that chalcones can exhibit both second- and third-order NLO properties. doi.org Techniques like Z-scan and Hyper-Rayleigh Scattering are used to measure these properties, including the first hyperpolarizability (β) and third-order nonlinear susceptibility (χ³). researchgate.netrsc.orgacs.org Studies on various chalcone derivatives have demonstrated that factors like the strength of donor/acceptor groups, the extent of π-conjugation, and molecular planarity are critical for optimizing NLO performance. doi.orgrsc.org For instance, the introduction of a fluorine atom can modify the electronic and crystalline properties, potentially enhancing the NLO response. rsc.org

| Chalcone Derivative Feature | Impact on NLO Properties | Measurement Technique | Reference |

| D-π-A Configuration | Strong NLO response | Z-scan | researchgate.net |

| Substituent Modification | Tunable optical properties | Hyper-Rayleigh Scattering | optica.org |

| Flat Chalcone Backbone | Contributes to NLO properties | DFT Calculations | rsc.org |

| Extended Conjugation | Enhances charge transfer | Z-scan, DFT | doi.org |

Applications in the Synthesis of Specialty Chemicals (e.g., Dyes, Fragrances)

The structural framework of this compound makes it a potential starting material for specialty chemicals, including certain types of dyes and fragrances.

Fragrances: The synthesis of fragrances often involves the construction of specific carbocyclic or heterocyclic structures. nih.gov Chalcones and their derivatives can be used to create molecules with interesting odor characteristics. rsc.org For example, the odor properties of pyrrolyl chalcones have been studied and found to differ significantly from their precursors. rsc.org While direct application of this compound as a fragrance is not prominent, its role as a versatile chemical intermediate allows for its conversion into more complex molecules that may possess desirable olfactory properties. The synthesis of fragrances is a core task in the fine chemical industry, with applications in perfumes, cosmetics, and detergents. nih.gov

| Specialty Chemical | Synthetic Strategy | Role of Chalcone Derivative | Reference |

| Azo Dyes | Diazotization and coupling | Heterocyclic intermediates derived from chalcones can be used as coupling components or to form diazonium salts. | unb.cajbiochemtech.com |

| Fragrances | Multi-step synthesis of cyclic compounds | Chalcones can be converted into derivatives (e.g., pyrrolyl chalcones) with specific odor profiles. | nih.govrsc.org |

Integration into New Functional Materials Architectures

The ability to synthesize a wide array of complex derivatives from this compound allows for its integration into new functional materials with tailored properties. Beyond NLO materials, these applications span various areas of materials science.

The heterocyclic compounds synthesized from this chalcone, such as pyrimidines and pyrazoles, are not only of pharmaceutical interest but can also be building blocks for advanced materials. nih.govacs.org For instance, heterocyclic ferrocenyl chalcones have been synthesized and evaluated for their electrochemical and anticancer properties, demonstrating a hybrid drug design approach. acs.org The incorporation of heterocycles can alter properties like lipophilicity and basicity, which is crucial for the development of functional molecules. acs.org

Furthermore, chalcone derivatives have been explored for their potential in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties that make them suitable for NLO applications, such as efficient charge transfer and a tunable energy gap, are also desirable for light-emitting materials. doi.orgresearchgate.net Research has shown that some chalcone-based compounds exhibit high thermal stability and efficient excitonic recombination, making them promising candidates for functional OLEDs. researchgate.net The integration of this compound into these architectures would involve its conversion into a more complex, highly conjugated system designed to have specific photophysical properties.

The synthesis of pyrimidin-4-one-1,2,3-triazole conjugates is another example of creating new functional architectures. nih.gov These hybrid molecules are designed to act as specific enzyme inhibitors, demonstrating how the chalcone precursor can be elaborated into a sophisticated functional material for biomedical applications. nih.gov

Conclusion and Future Research Perspectives for 1 4 Fluorophenyl but 1 En 3 One

Synthesis of Novel Analogs with Tailored Electronic and Steric Properties

Future synthetic efforts will likely focus on the creation of novel analogs of 1-(4-fluorophenyl)but-1-en-3-one with precisely controlled electronic and steric characteristics. This can be achieved by introducing a variety of substituents on both the aromatic ring and the butenone backbone. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electrophilicity of the enone system, influencing its reactivity in Michael additions and other transformations. acs.org

Furthermore, the synthesis of analogs with different steric profiles, such as those with bulky groups near the carbonyl or the double bond, could lead to new stereoselective reactions. The Claisen-Schmidt condensation, a common method for chalcone (B49325) synthesis, provides a versatile platform for creating a diverse library of such analogs from various fluorinated precursors. mdpi.comresearchgate.net The development of more efficient and selective fluorination methods will also be crucial for accessing novel fluorinated building blocks for these syntheses. numberanalytics.com

Table 1: Potential Analogs of this compound and Their Hypothesized Properties

| Analog Name | Modification | Hypothesized Property Change | Potential Research Focus |

| 1-(2,4-Difluorophenyl)but-1-en-3-one | Additional fluorine at C2 | Increased electrophilicity of the β-carbon | Enhanced reactivity in asymmetric Michael additions |

| 1-(4-Fluorophenyl)-4,4-dimethylpent-1-en-3-one | Bulky t-butyl group replacing methyl | Increased steric hindrance around the carbonyl | Diastereoselective reductions of the ketone |

| 1-(4-Fluorophenyl)-3-(trifluoromethyl)but-1-en-3-one | Trifluoromethyl group at the α-position | Altered electronic and steric environment | Exploration of novel cycloaddition reactions |

| 1-(3-Amino-4-fluorophenyl)but-1-en-3-one | Amino group on the phenyl ring | Potential for intramolecular cyclization reactions | Synthesis of fluorinated quinoline (B57606) derivatives |

Exploration of Uncharted Reactivity Modes and Transformations

While the reactivity of α,β-unsaturated ketones is well-established, the specific influence of the fluorine atom in this compound opens avenues for exploring uncharted reactivity. Future research should aim to investigate novel transformations that leverage the unique electronic nature of the fluorinated aryl group. This includes exploring its participation in pericyclic reactions, radical-mediated processes, and transition-metal-catalyzed cross-coupling reactions where the C-F bond could potentially be activated under specific conditions.

Moreover, the development of new catalytic systems for asymmetric transformations of this compound is a promising area. This could involve the use of chiral organocatalysts or metal complexes to achieve high enantioselectivity in reactions such as conjugate additions, hydrogenations, and epoxidations. The synthesis of chiral, fluorinated building blocks from these reactions would be highly valuable for the pharmaceutical industry. researchgate.net

Advanced In Situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced in situ spectroscopic techniques. nih.gov Future studies should employ methods like rapid-scan FT-IR and stopped-flow NMR spectroscopy to detect and characterize transient intermediates in real-time. thermofisher.comresearchgate.net This would provide invaluable insights into the kinetics and mechanisms of reactions, such as the formation of enolates, hemiacetals, and other short-lived species. acs.org

Given the presence of fluorine, 19F NMR spectroscopy is a particularly powerful tool that can be used to monitor the changes in the electronic environment of the fluorine atom throughout a reaction. nih.govresearchgate.net This can help in elucidating reaction pathways and identifying key intermediates that might be difficult to observe with other spectroscopic methods. researchgate.net The use of these advanced techniques will be instrumental in designing more efficient and selective synthetic methods. nih.gov

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to understanding and predicting the behavior of this compound. nih.govresearchgate.net Future research should focus on a deeper integration of these methodologies. nih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. nih.gov

These computational predictions can then be validated through carefully designed experiments. For example, theoretical calculations could guide the choice of catalysts and reaction conditions for achieving a desired transformation, which can then be tested in the laboratory. acs.org This iterative process of prediction and verification will accelerate the discovery of new reactions and applications for this fluorinated enone. Furthermore, computational studies can elucidate the impact of fluorine substitution on the molecule's electronic structure and noncovalent interactions. researchgate.net

Emerging Roles of Fluorinated Enones in Chemical Innovation

The unique properties imparted by the fluorine atom suggest that this compound and its derivatives have significant potential in various areas of chemical innovation. numberanalytics.comresearchgate.net In medicinal chemistry, fluorinated chalcones have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govorientjchem.orgacs.orgnih.gov The enhanced metabolic stability and bioavailability often associated with fluorinated compounds make them attractive candidates for drug discovery. numberanalytics.comresearchgate.net

Beyond medicine, fluorinated organic molecules are finding applications in materials science. northwestern.edu The electronic properties of this compound could be harnessed in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. northwestern.edu The ability to tune the electronic properties through synthetic modifications makes this class of compounds a versatile platform for creating new functional materials. arabjchem.org

常见问题

What are the optimal synthetic routes for 1-(4-Fluorophenyl)but-1-en-3-one, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis typically involves Claisen-Schmidt condensation between 4-fluorobenzaldehyde and a ketone under basic conditions. Key parameters include solvent selection (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., NaOH or KOH). Optimization can be achieved via Design of Experiments (DoE) to assess variables like reaction time, molar ratios, and catalyst concentration. Characterization via , , and FT-IR ensures product purity .

How do non-centrosymmetric crystal packing arrangements influence the nonlinear optical (NLO) properties of fluorophenyl enones?

Advanced Research Question

Non-centrosymmetric packing in compounds like this compound enhances NLO activity by creating asymmetric electron density distributions. Single-crystal X-ray diffraction (SC-XRD) is critical to confirm space group symmetry (e.g., monoclinic ). Second-harmonic generation (SHG) experiments quantify NLO efficiency, with comparisons to benchmark materials like urea .

What spectroscopic and computational methods are most effective for resolving structural ambiguities in fluorinated enones?

Basic Research Question

Combine experimental techniques (e.g., SC-XRD for bond lengths/angles ) with DFT calculations (B3LYP/6-311++G(d,p)) to model electronic structures. Discrepancies in coupling constants (e.g., vs. ) can be resolved using 2D NMR (COSY, NOESY) .

How can crystallographic data contradictions in fluorophenyl enones be resolved during refinement?

Advanced Research Question

Discrepancies in thermal parameters or occupancy factors often arise from disordered fluorine atoms. Use SHELXL for refinement, applying restraints (e.g., SIMU/DELU) to model disorder. Validate results against Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···F contacts) .

What strategies are recommended for evaluating the biological activity of fluorophenyl enones in enzyme inhibition studies?

Advanced Research Question

Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., cyclooxygenase-2). Validate via in vitro assays (IC determination) using fluorometric or colorimetric methods. Compare results with structurally similar compounds (e.g., indole derivatives) to establish structure-activity relationships (SAR) .

How do substituent effects (e.g., halogens) on the phenyl ring influence the electronic properties of fluorophenyl enones?

Basic Research Question

Substituents alter electron density via inductive effects. Use Hammett constants () to correlate substituent electronegativity with reaction rates (e.g., nucleophilic addition). UV-Vis spectroscopy and cyclic voltammetry quantify changes in HOMO-LUMO gaps and redox potentials .

What are the challenges in characterizing fluorine-containing intermediates during multi-step synthesis?

Advanced Research Question

Fluorine’s high electronegativity complicates interpretation due to broad peaks or splitting. Use decoupling techniques or cryoprobes to enhance sensitivity. LC-MS with APCI ionization improves detection of labile intermediates .

How can solvent polarity and proticity be optimized for recrystallizing fluorophenyl enones?

Basic Research Question

Screen solvents (e.g., ethyl acetate/hexane or DCM/pentane) using solubility parameters () to balance polarity. Slow evaporation at controlled humidity yields high-purity crystals. Monitor via PXRD to confirm phase homogeneity .

What role does fluorine play in stabilizing transition states during catalytic asymmetric synthesis?

Advanced Research Question

Fluorine’s electron-withdrawing effect stabilizes enolate intermediates in asymmetric aldol reactions. Use chiral catalysts (e.g., proline derivatives) and monitor enantiomeric excess (ee) via chiral HPLC. Computational MD simulations identify fluorine’s impact on transition-state geometry .

How do intermolecular interactions in fluorophenyl enones affect their thermal stability?

Advanced Research Question

Thermogravimetric analysis (TGA) and DSC quantify decomposition temperatures (). Correlate with Hirshfeld surface metrics (e.g., ) to link stability with C–F···H or π-stacking interactions. Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。